molecular formula C11H17NO4 B1532875 2,5-Dihydroxybenzoic acid butylamine salt CAS No. 666174-80-7

2,5-Dihydroxybenzoic acid butylamine salt

Cat. No.: B1532875
CAS No.: 666174-80-7
M. Wt: 227.26 g/mol
InChI Key: OGLUKKYDTRVMHP-UHFFFAOYSA-N
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Description

2,5-Dihydroxybenzoic acid butylamine salt is a chemical compound with the molecular formula C11H17NO4. It is a salt formed from 2,5-dihydroxybenzoic acid and butylamine. This compound is known for its applications in various scientific fields, including chemistry, biology, and medicine. It is often used as a matrix in matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS) due to its ability to ionize biomolecules effectively .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dihydroxybenzoic acid butylamine salt typically involves the reaction of 2,5-dihydroxybenzoic acid with butylamine. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction conditions usually include:

    Temperature: Room temperature

    Solvent: Often an organic solvent like ethanol or methanol

    Reaction Time: Several hours to ensure complete reaction

The product is then purified through recrystallization or other purification techniques to obtain a high-purity compound .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

2,5-Dihydroxybenzoic acid butylamine salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2,5-Dihydroxybenzoic acid butylamine salt has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Dihydroxybenzoic acid butylamine salt is unique due to its combined properties of 2,5-dihydroxybenzoic acid and butylamine. This combination enhances its solubility and effectiveness as a matrix in MALDI-MS, making it a valuable tool in analytical chemistry .

Properties

IUPAC Name

butan-1-amine;2,5-dihydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6O4.C4H11N/c8-4-1-2-6(9)5(3-4)7(10)11;1-2-3-4-5/h1-3,8-9H,(H,10,11);2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGLUKKYDTRVMHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN.C1=CC(=C(C=C1O)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60741386
Record name 2,5-Dihydroxybenzoic acid--butan-1-amine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60741386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

666174-80-7
Record name 2,5-Dihydroxybenzoic acid--butan-1-amine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60741386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
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